
2,2'-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound features a benzylamino group attached to a pentyl chain, which is further connected to an azanediyl group, making it a unique structure with potential for diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of benzyl azide with a suitable precursor compound in the presence of a catalyst such as copper sulfate and a reducing agent like sodium ascorbate . The reaction is carried out in methanol, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- 1-[Bis(2-hydroxyethyl)amino]-2-propanol
Uniqueness
2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol) is unique due to its specific structural features, such as the benzylamino group and the pentyl chain, which confer distinct chemical and biological properties compared to similar compounds .
This detailed article provides a comprehensive overview of 2,2’-((4-(Benzylamino)pentyl)azanediyl)bis(ethan-1-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H28N2O2 |
|---|---|
Peso molecular |
280.41 g/mol |
Nombre IUPAC |
2-[4-(benzylamino)pentyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C16H28N2O2/c1-15(17-14-16-7-3-2-4-8-16)6-5-9-18(10-12-19)11-13-20/h2-4,7-8,15,17,19-20H,5-6,9-14H2,1H3 |
Clave InChI |
QMSJGJWBTLYWFY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN(CCO)CCO)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
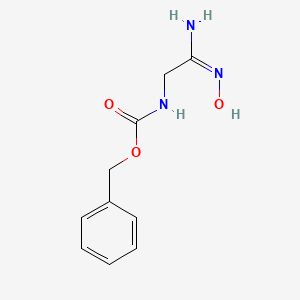
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
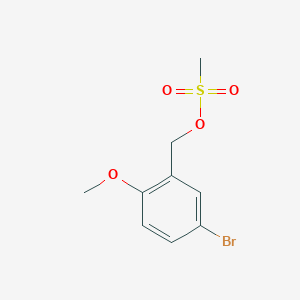
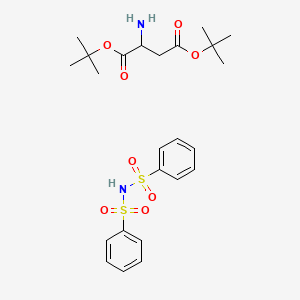
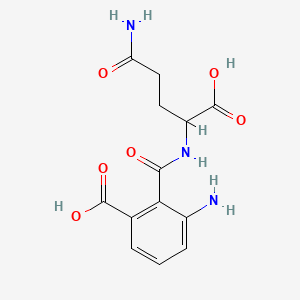
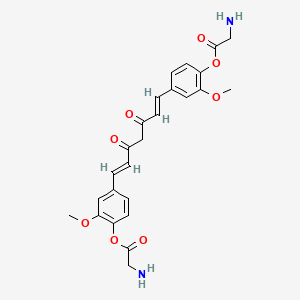
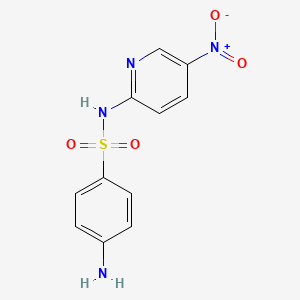
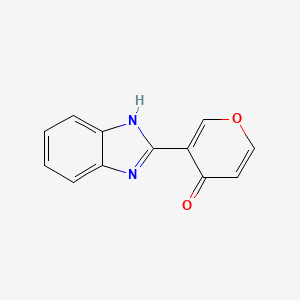
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
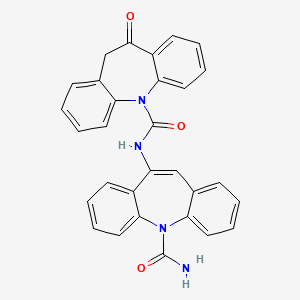
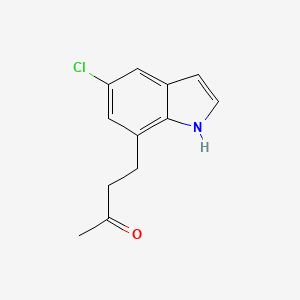
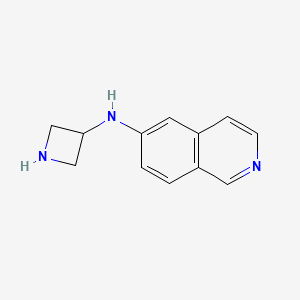
![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
